molecular formula C27H26FN3O2 B11418262 1-(4-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(4-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11418262
M. Wt: 443.5 g/mol
InChI Key: ZTRBJNVDZUYZPJ-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process may include:

    Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidinone moiety: This step might involve the reaction of the benzodiazole intermediate with a suitable pyrrolidinone derivative.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives under oxidative conditions.

    Reduction: Reduction of functional groups to form reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They can include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influencing cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
  • 1-(4-Methylphenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Uniqueness

1-(4-FLUOROPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C27H26FN3O2

Molecular Weight

443.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H26FN3O2/c28-21-12-14-22(15-13-21)31-19-20(18-26(31)32)27-29-24-10-4-5-11-25(24)30(27)16-6-7-17-33-23-8-2-1-3-9-23/h1-5,8-15,20H,6-7,16-19H2

InChI Key

ZTRBJNVDZUYZPJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5

Origin of Product

United States

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